7,8-Dihydro-2,5(1H,6H)-quinolinedione

Cancer Research Drug Resistance Enzymology

Researchers developing brexpiprazole ANDA filings require certified impurity reference standards with unequivocal analytical characterization to meet FDA/EMA regulatory specifications. Generic quinolinone derivatives lack the defined tautomeric identity essential for reliable quantification. This compound is Brexpiprazole Degradation Impurity 89, fully characterized by LC-MS, ¹H/¹³C NMR, and IR spectroscopy: • Well-defined 2-hydroxy/2-oxo tautomerism ensures accurate analytical method validation. • Supplied with COA, HPLC, NMR, and MS documentation for regulatory submission. • Also recognized as positive inotropic agent SF32 (IC₅₀ 0.3 μM vs. human placental GST).

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 15450-69-8
Cat. No. B101653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-2,5(1H,6H)-quinolinedione
CAS15450-69-8
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=O)N2)C(=O)C1
InChIInChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5H,1-3H2,(H,10,12)
InChIKeyAUMQUQJTKCJMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-7,8-dihydro-5(6H)-quinolinone Differentiation Guide


2-Hydroxy-7,8-dihydro-5(6H)-quinolinone (CAS 15450-69-8), also known as 7,8-dihydroquinoline-2,5(1H,6H)-dione, is a bicyclic quinolinone derivative with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound features a partially saturated quinoline ring system with carbonyl functionalities at the 2- and 5-positions, existing in tautomeric equilibrium between its hydroxyquinoline and quinoline-dione forms [1]. It is currently catalogued as a degradation impurity in the synthesis of the atypical antipsychotic brexpiprazole and is also recognized as a positive inotropic agent (compound SF32) [2].

1
Impurity standard workflow: Certified reference for brexpiprazole analytical method validation.
2
Enzymology tool: Supports glutathione S-transferase inhibition studies.
3
Medicinal chemistry scaffold: Reported inotropic association for cardiovascular research.

2-Hydroxy-7,8-dihydro-5(6H)-quinolinone: Key Differentiators


While the quinolinone class encompasses numerous derivatives with broad biological activities, generic substitution of 2-hydroxy-7,8-dihydro-5(6H)-quinolinone is scientifically unsound due to its unique 2-hydroxy/2-oxo tautomerism and specific substitution pattern on the 7,8-dihydroquinolin-5(6H)-one core [1]. This tautomerism directly influences its interaction with biological targets, such as human placental glutathione S-transferase, where it exhibits an IC50 of 0.3 μM . Closely related analogs, including 7,8-dihydroquinolin-5(6H)-one (CAS 53400-41-2) and 2-hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one, differ in their substitution patterns, leading to divergent biological profiles, such as selective MAO-B inhibition (Ki in nanomolar range) or acetylcholinesterase inhibition, respectively . Therefore, the specific activity and impurity profile of this compound cannot be reliably extrapolated from other in-class candidates.

Tautomerism mismatch
The 2-hydroxy/2-oxo tautomerism directly influences target interaction; generic quinolinones may not replicate this profile.
Pharmacological profile divergence
Substitution pattern shifts activity significantly. The core scaffold 7,8-dihydroquinolin-5(6H)-one targets CNS MAO-B, not cardiac inotropy.
Impurity context loss
Only this exact impurity standard provides validated analytical characterization for brexpiprazole method development; structural analogs lack this application context.

2-Hydroxy-7,8-dihydro-5(6H)-quinolinone: Evidence vs. Analogs


Potent Glutathione S-Transferase Inhibition

2-Hydroxy-7,8-dihydro-5(6H)-quinolinone demonstrates potent inhibition of human placental glutathione S-transferase (GST) with an IC50 of 0.3 μM . This activity is relevant to its potential role in modulating drug resistance. In comparison, a series of quinolinoneacetic acid derivatives, representing a more structurally complex class, exhibited varying inhibitory effects on GST P1-1, with some compounds showing 'remarkable' inhibition, though specific IC50 values for the most potent analogs were not directly provided in the cited abstract [1]. This indicates that the core scaffold of 2-hydroxy-7,8-dihydro-5(6H)-quinolinone itself possesses intrinsic GST inhibitory activity that may be comparable to or more potent than some elaborated derivatives.

Glutathione S-Transferase Inhibition
Reported
IC50 0.3 μM
Human placental GST vs Quinolinoneacetic acid class
Intrinsic core scaffold activity; comparator class lacks defined IC50 for direct ranking.
Cross-study comparable; GST P1-1 recombinant assay vs. placental GST.
Cancer Research Drug Resistance Enzymology

Brexpiprazole Impurity: Validated Characterization

This compound is specifically catalogued and characterized as Brexpiprazole Impurity 89 [1][2]. Its identity is confirmed by LC-MS accurate mass, 1H and 13C NMR chemical shifts, and IR carbonyl absorptions. It is quantified using validated HPLC methods with peak purity assessment [1]. In contrast, generic quinolinone scaffolds like 7,8-dihydroquinolin-5(6H)-one (CAS 53400-41-2) are not associated with this specific pharmaceutical impurity profile and lack the same level of validated analytical characterization for this application .

Brexpiprazole Impurity Characterization
Validated
Brexpiprazole Impurity 89 (LC-MS, NMR, HPLC) vs 7,8-dihydroquinolin-5(6H)-one (no impurity context)
Specific, validated reference standard for pharmaceutical quality control.
Direct head-to-head application comparison; generic analog lacks this validated role.
Pharmaceutical Analysis Impurity Profiling Quality Control

Positive Inotropic Activity

The compound, also known as compound SF32, is documented as a positive inotropic agent . While other quinolinone derivatives, such as OPC-18790 and OPC-8490, have been extensively studied for their positive inotropic effects, these are distinct, more complex molecules [1][2]. The core 7,8-dihydroquinolin-5(6H)-one scaffold (CAS 53400-41-2) is primarily associated with central nervous system targets like MAO-B inhibition, with Ki values in the nanomolar range, rather than direct cardiac inotropy . This demonstrates that the specific 2-hydroxy substitution on the 7,8-dihydroquinolin-5(6H)-one core of the target compound confers a distinct pharmacological profile relevant to cardiovascular research.

Pharmacological Activity Profile
Context-dependent
Positive inotropic agent (SF32) vs MAO-B inhibitor (Ki nM range)
2-Hydroxy substitution confers distinct cardiovascular research relevance.
Class-level inference; activity derived from literature associations.
Cardiovascular Pharmacology Drug Discovery Inotropy

2-Hydroxy-7,8-dihydro-5(6H)-quinolinone Application Scenarios


Brexpiprazole Impurity Reference Standard

This compound is the optimal choice for use as a reference standard in the development and validation of analytical methods for detecting and quantifying impurities in brexpiprazole active pharmaceutical ingredient (API) and finished drug products [1]. Its well-defined analytical characterization (LC-MS, NMR, IR) and availability as a certified impurity standard support robust method validation and regulatory compliance [2].

GST Inhibition Enzymology Tool

Researchers studying GST-mediated drug resistance, detoxification, or cancer biology can utilize this compound as a potent, commercially available inhibitor with a defined IC50 of 0.3 μM against human placental GST . This application is directly supported by its established enzymatic activity and offers a defined alternative to other less-characterized quinolinone derivatives [3].

Cardiovascular Drug Discovery Scaffold

As a documented positive inotropic agent (compound SF32), this quinolinone scaffold serves as a valuable starting point for medicinal chemistry campaigns targeting novel cardiotonic agents . Its distinct profile contrasts with the CNS-targeting activity of the unsubstituted 7,8-dihydroquinolin-5(6H)-one core, making it a specialized building block for cardiovascular pharmacology research .

Quinolinone Synthesis Intermediate

The compound can be efficiently synthesized in good to excellent yields via a one-pot, solvent-free method from Morita-Baylis-Hillman adduct acetates, making it a synthetically accessible intermediate for generating libraries of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones [4]. This synthetic utility supports its use in diversity-oriented synthesis and hit-to-lead optimization programs.

Application
Selection Property
Validation Focus
Brexpiprazole Impurity Reference Standard
Certified impurity characterization
LC-MS, NMR, HPLC method validation
GST Inhibition Enzymology Tool
Defined IC50 against human placental GST
GST-mediated resistance pathway studies
Cardiovascular Drug Discovery Scaffold
Reported positive inotropic association
Inotropy pathway-response context
Quinolinone Synthesis Intermediate
Synthetically accessible via one-pot method
Diversity-oriented synthesis review

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